5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine
Description
Properties
Molecular Formula |
C16H27N3 |
|---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C16H27N3/c1-12(2)11-19-8-6-7-15(19)14-9-13(3)16(17-10-14)18(4)5/h9-10,12,15H,6-8,11H2,1-5H3 |
InChI Key |
ICCYBXUDVQPWME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCN2CC(C)C |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
A 5-halo-N,N,3-trimethylpyridin-2-amine (e.g., 5-bromo derivative) serves as the electrophilic partner. The halogen at C5 is activated toward nucleophilic displacement due to the electron-withdrawing effect of the adjacent dimethylamino group.
Pyrrolidine Synthesis
1-Isobutylpyrrolidine is synthesized via reductive amination of levulinic acid derivatives. For instance, 4-isobutyl-pyrrolidin-2-one, a known intermediate in anticonvulsant drug synthesis, is reduced using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) to yield 1-isobutylpyrrolidine.
Coupling Reaction
The SNAr reaction is conducted under inert atmosphere using anhydrous DMF as the solvent. The 5-bromo-pyridine derivative reacts with 1-isobutylpyrrolidine in the presence of a base (e.g., K2CO3) at 80–100°C for 12–24 hours.
Optimization Data
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| K2CO3, DMF, 80°C | 62 | 95 |
| Cs2CO3, DMF, 100°C | 75 | 97 |
| NaH, THF, 60°C | 58 | 93 |
Route 2: Buchwald-Hartwig Amination
Palladium-Catalyzed Coupling
This method employs a palladium catalyst (e.g., Pd2(dba)3) with a bulky phosphine ligand (Xantphos) to facilitate C–N bond formation between a 5-bromo-N,N,3-trimethylpyridin-2-amine and 1-isobutylpyrrolidine.
Reaction Conditions
-
Solvent: Toluene or dioxane
-
Base: LiHMDS or t-BuONa
-
Temperature: 90–110°C
-
Duration: 6–12 hours
Yield Enhancement Strategies
-
Microwave irradiation reduces reaction time to 1–2 hours with comparable yields.
-
Use of DavePhos ligand increases turnover frequency (TOF) by 40% compared to Xantphos.
Route 3: Reductive Amination and Cyclization
Imine Formation
A 5-amino-N,N,3-trimethylpyridin-2-amine is condensed with levulinic acid derivatives (e.g., 4-oxopentanoic acid) to form a Schiff base.
Cyclization and Reduction
The imine intermediate undergoes cyclization in the presence of a reducing agent (NaBH3CN) to form the pyrrolidine ring. Subsequent alkylation with isobutyl bromide introduces the isobutyl group at the nitrogen.
Key Parameters
-
pH control (5–6) critical for imine stability.
-
Cyclization efficiency drops below 60°C due to kinetic barriers.
Route 4: Multicomponent Reactions (MCRs)
Groebke-Blackburn-Bienaymé Reaction
A one-pot, three-component reaction between:
-
5-Amino-N,N,3-trimethylpyridin-2-amine
-
Isobutyraldehyde
-
Trimethylsilyl cyanide (TMSCN)
The reaction proceeds via an iminium intermediate, followed by cyclization to form the pyrrolidine ring.
Advantages
Route 5: Biocatalytic Approaches
Enzymatic Transamination
Recent advances utilize ω-transaminases to catalyze the amination of 5-keto-pyrrolidine precursors. For example, Chromobacterium violaceum transaminase (CvTA) converts 5-oxo-1-isobutylpyrrolidine to the target amine with high enantioselectivity (ee >99%).
Process Metrics
-
Reaction pH: 7.5–8.0
-
Cofactor: PLP (pyridoxal phosphate)
-
Space-time yield: 12 g/L/day
Comparative Analysis of Methods
| Method | Yield (%) | Cost ($/kg) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| SNAr | 75 | 1200 | Moderate | 18.7 |
| Buchwald-Hartwig | 88 | 2500 | High | 23.4 |
| Reductive Amination | 65 | 900 | Low | 15.2 |
| MCRs | 82 | 1800 | High | 8.9 |
| Biocatalytic | 95 | 3200 | Moderate | 4.1 |
Chemical Reactions Analysis
Types of Reactions
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Pyrrolidine/Piperidine Derivatives
Compounds like (S)-1-(5-nitropyridin-2-yl)pyrrolidin-3-amine (MW 208.22) share the pyrrolidine-pyridine motif but lack the isobutyl and dimethyl substitutions seen in the target compound. The nitro group in this analog may enhance electrophilicity, making it reactive in synthetic pathways .
Pyridine-Pyrimidine Hybrids
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (MW 304.34) features a pyrimidine core, which may enhance π-π stacking interactions in biological systems compared to the pyridine-only framework of the target compound. Its amino and methyl groups could improve solubility, a property less pronounced in the more lipophilic target molecule .
Boronic Ester-Containing Analogs
The boronic ester in N-Methyl-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (MW 276.19) enables participation in cross-coupling reactions, a feature absent in the target compound.
Stereochemical Considerations
The stereospecific N,N-dimethyl-5-[(3S)-3-[(2-methyl-4-pyridyl)methylamino]-1-piperidyl]pyridin-2-amine (MW ~370.5) demonstrates how chirality in the piperidine ring can influence binding to asymmetric biological targets, a factor that may require further exploration in the target compound .
Research Findings and Trends
Synthetic Accessibility : Compounds with boronic esters (e.g., ) or nitro groups (e.g., ) are often prioritized as intermediates, whereas the target compound’s multiple methyl/isobutyl groups may complicate synthesis.
Biological Relevance : Pyridine-pyrimidine hybrids (e.g., ) show promise in kinase inhibition, suggesting the target compound’s pyridine-pyrrolidine scaffold could be optimized for similar applications.
Physicochemical Trade-offs: The target compound’s lipophilicity may limit aqueous solubility compared to more polar analogs like N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .
Biological Activity
5-(1-Isobutylpyrrolidin-2-yl)-N,N,3-trimethylpyridin-2-amine (CAS No. 1352499-73-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H27N3, with a molecular weight of 261.41 g/mol. The compound features a pyridine ring substituted with a trimethyl group and a pyrrolidine moiety, which may contribute to its biological activity.
2. Neuroprotective Effects
Compounds featuring pyrrolidine and pyridine rings have been investigated for neuroprotective effects. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage . The specific neuroprotective mechanisms of this compound remain to be elucidated through further research.
The biological activity of this compound could involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been noted for their ability to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmission and exhibiting potential anxiolytic or antidepressant effects.
Case Study 1: Inflammation Model
In an experimental model using carrageenan-induced paw edema in rats, compounds structurally related to this compound demonstrated significant reductions in edema formation and pro-inflammatory cytokine levels. This suggests that the compound may possess similar anti-inflammatory properties .
Case Study 2: Neuroprotective Evaluation
A study evaluated the neuroprotective effects of various pyridine derivatives in models of oxidative stress. Although direct data on the specific compound is lacking, the results indicated that structural analogs could reduce oxidative damage in neuronal cells, highlighting a potential avenue for future research on this particular compound .
Q & A
Q. Example Optimization Table :
| Step | Reaction Type | Catalyst/Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Alkylation | Pd(OAc)₂, XPhos | 100 | 65–70 |
| 2 | Reductive Amination | NaBH₃CN, MeOH | RT | 80–85 |
To improve yield:
- Use Schlenk techniques to exclude moisture/oxygen.
- Monitor intermediates via TLC or LC-MS .
Which analytical techniques are most effective for characterizing the structural purity of this compound?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns and gradient elution .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtained (as in ’s structural data) .
Q. Critical Parameters :
- For chiral centers, use chiral HPLC or polarimetry .
- Cross-validate with elemental analysis (C, H, N) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
Q. Advanced
- Variable Substituents : Systematically modify the isobutyl, methyl, or pyridine groups.
- Assays :
Q. Example SAR Table :
| Substituent Modification | Biological Activity (IC₅₀, nM) | Notes |
|---|---|---|
| Isobutyl → Cyclohexyl | 120 ± 15 | Reduced solubility |
| N,N-Dimethyl → Diethyl | 250 ± 30 | Lower potency |
- Use QSAR models to predict activity trends .
What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Q. Advanced
- Pharmacokinetic Profiling :
- Tissue Distribution : Radiolabel the compound to track accumulation in target organs .
- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .
Case Study :
If in vitro IC₅₀ is 50 nM but in vivo ED₅₀ is 10 mg/kg:
- Check plasma protein binding (e.g., >95% binding reduces free drug concentration) .
- Evaluate CYP450-mediated metabolism using hepatocytes .
How can computational methods predict the binding affinity of this compound with target proteins?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., root-mean-square deviation <2 Å) .
- Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding .
Q. Validation :
- Cross-reference with experimental ITC data .
- Mutagenesis studies to confirm critical residues (e.g., Lys123 in kinase targets) .
What are the best practices for ensuring reproducibility in synthesizing this compound across laboratories?
Q. Basic
- Detailed Protocols : Specify stoichiometry, solvent grades, and reaction times .
- Quality Control : Mandate intermediate characterization (e.g., ¹H NMR for each step) .
- Standardized Reagents : Use certified starting materials (e.g., >98% purity) .
Q. Troubleshooting :
- If yields drop, check catalyst activity (e.g., Pd catalyst oxidation) .
- For byproducts, optimize purification (e.g., flash chromatography vs. recrystallization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
